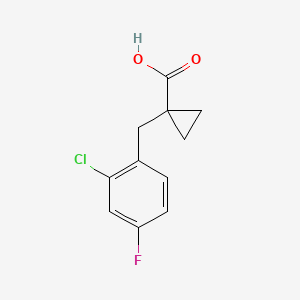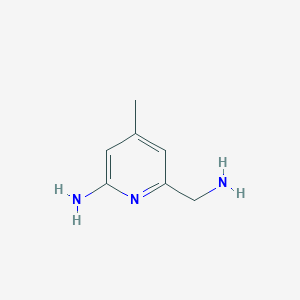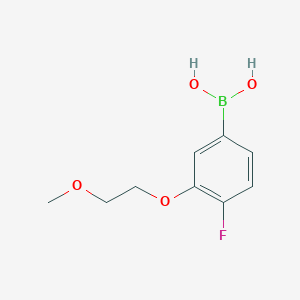
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a 2-methoxyethoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitably substituted phenyl derivative, such as 4-fluoro-3-nitrophenol.
Substitution Reaction: The nitro group is reduced to an amine, which is then protected.
Ether Formation: The protected amine undergoes etherification with 2-methoxyethanol to introduce the 2-methoxyethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Under certain conditions, the boronic acid can be reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(OAc)₂.
Bases: Typically, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is used to create complex molecules through cross-coupling reactions. It serves as a building block for pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
This compound is valuable in medicinal chemistry for the development of new drugs. Its derivatives can act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the manufacture of polymers and electronic materials, where its unique properties enhance performance and durability.
Mecanismo De Acción
The primary mechanism by which (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid exerts its effects is through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid: Similar structure but with a chlorine substituent instead of a fluorine.
(4-Fluoro-3-methoxyphenyl)boronic acid: Lacks the 2-methoxyethoxy group.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the 2-methoxyethoxy group.
Uniqueness
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is unique due to the presence of both a fluoro and a 2-methoxyethoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C9H12BFO4 |
|---|---|
Peso molecular |
214.00 g/mol |
Nombre IUPAC |
[4-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 |
Clave InChI |
WUXZPQNIJPUCGX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)F)OCCOC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


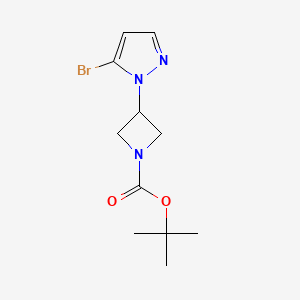
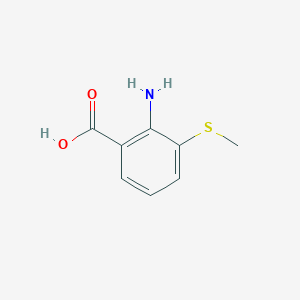
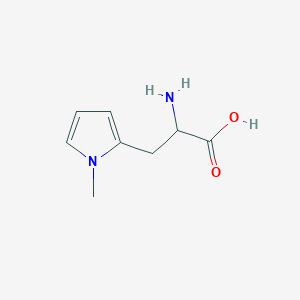
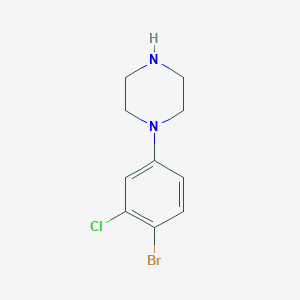
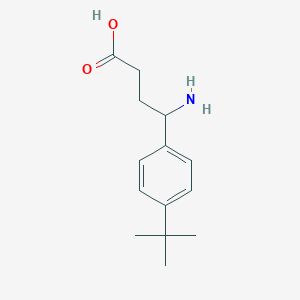
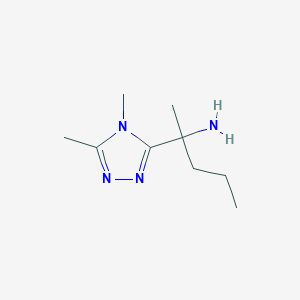
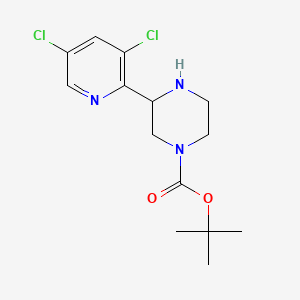

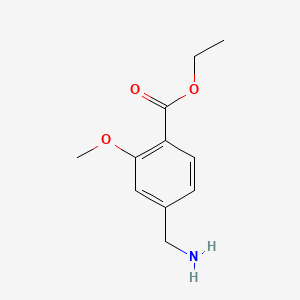
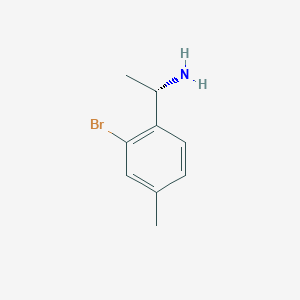
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
